![molecular formula C11H11N5O2S B2933840 N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-11-6](/img/structure/B2933840.png)
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NSC-744039 and has been found to exhibit anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to induce oxidative stress and DNA damage in cancer cells. It also inhibits the activity of various signaling pathways that are involved in cancer cell survival and proliferation. In addition, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, its effects on normal cells are not well studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine in lab experiments is its potent anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines at low concentrations. Furthermore, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform in vitro assays.
Zukünftige Richtungen
There are several future directions for research on N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine. One direction is to further investigate its mechanism of action and its effects on normal cells. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the development of more soluble analogs of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine could improve its utility in lab experiments and in clinical applications. Finally, the evaluation of its in vivo efficacy and toxicity in animal models could provide valuable information for its potential use in cancer therapy.
Synthesemethoden
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves the reaction of 2-chloro-5-nitropyrimidine with 2-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential anticancer properties. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVARKOZUSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

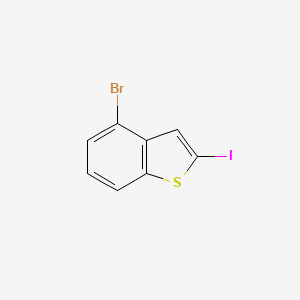
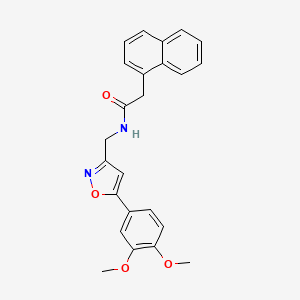
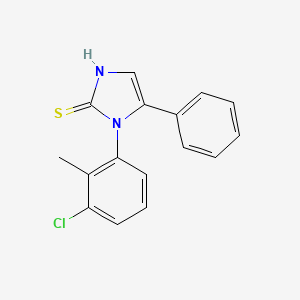

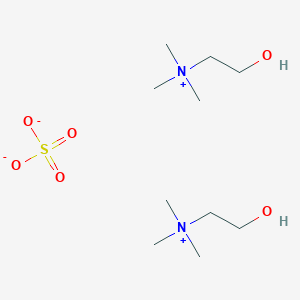
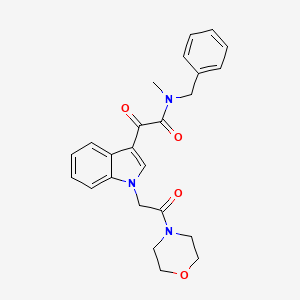
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)
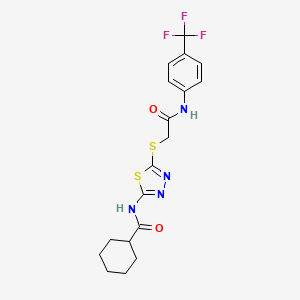
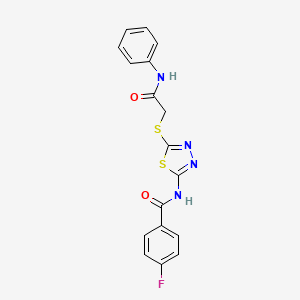
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)
